molecular formula C45H88NO19P3 B13142680 azane;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate

azane;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate

Cat. No.: B13142680
M. Wt: 1040.1 g/mol
InChI Key: JFWCCBKCGYVZEW-UOMZNSHMSA-N
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Description

Systematic IUPAC Nomenclature and Structural Classification

Hierarchical Decomposition of the Compound's IUPAC Name

The IUPAC name follows a parent-child hierarchy that systematically describes:

  • Core lipid backbone : A glycerol derivative with sn-position specificity.
  • Phosphoester linkages : Phosphate groups connecting the glycerol backbone to a modified inositol ring.
  • Fatty acyl chains : Unsaturated C18 fatty acids at sn-1 and sn-2 positions.
  • Inositol modifications : Trihydroxy-diphosphonooxy substitutions on the cyclohexyl ring.
Table 1: Component breakdown of the IUPAC name
Component Description Positional Notation
Azane Parent hydride (ammonia derivative; indicates nitrogen presence) N/A
(2R)-3-[...]oxypropyl sn-Glycerol backbone with R-configuration at C2 sn-1 and sn-2 positions
Hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl Phosphorylated myo-inositol with three hydroxyl and two phosphonooxy groups Inositol ring positions 2,4,6 (hydroxyls); 3,5 (phosphates)
(Z)-Octadec-9-enoyl Monounsaturated C18 fatty acid (oleic acid) sn-1 and sn-2 positions

This nomenclature aligns with LIPID MAPS conventions for glycerophosphoinositol bisphosphates, where phosphate positions are specified in square brackets.

Stereochemical Configuration Analysis at Chiral Centers

The compound contains six chiral centers :

  • Glycerol backbone : C2 (R-configuration).
  • Inositol ring : C2 (R), C3 (S), C5 (R), C6 (R).
  • Double bonds : Z-configuration in both octadec-9-enoyl chains.
Table 2: Stereochemical assignments
Chiral Center Configuration Structural Role
Glycerol C2 R Determines sn-1/sn-2 asymmetry
Inositol C2 R Affects phosphate group spatial orientation
Inositol C3 S Positions phosphate at ring carbon 3
Inositol C5 R Positions phosphate at ring carbon 5
Inositol C6 R Places hydroxyl group axially
Fatty acid C9 Z Cis double bond induces kinked acyl chain

The myo-inositol configuration (2R,3S,5R,6R) matches the stereochemistry of canonical phosphatidylinositol 3,5-bisphosphate derivatives. The Z-configuration in fatty acids ensures membrane fluidity by preventing tight acyl chain packing.

Phosphoester-Lipid Hybrid Structure Characterization

The compound exhibits dual characteristics:

Phosphoester Domain
  • Phosphodiester bonds : Link glycerol to inositol via phosphate groups.
  • Phosphonooxy groups : At inositol positions 3 and 5, creating a bisphosphate motif.
  • Hydroxyl groups : At inositol positions 2,4,6 for hydrogen bonding.
Lipid Domain
  • Diacylglycerol (DAG) backbone : 1,2-dioleoyl-sn-glycerol configuration.
  • Unsaturated acyl chains : (Z)-octadec-9-enoyl groups (18:1Δ9) at both sn-positions.
Table 3: Hybrid structure properties
Feature Phosphoester Contribution Lipid Contribution
Solubility Hydrophilic (due to phosphates) Hydrophobic (acyl chains)
Charge −4 (at physiological pH) Neutral
Conformation Rigid inositol ring Flexible acyl tails
Functional role Membrane signaling domain Membrane anchoring

This hybrid structure enables simultaneous membrane embedding (via lipid tails) and participation in cell signaling (via phosphorylated inositol). The 3,5-bisphosphate configuration on inositol is distinct from the more common 4,5-bisphosphate isoforms, suggesting specialized interactions with proteins requiring this stereochemical arrangement.

Properties

Molecular Formula

C45H88NO19P3

Molecular Weight

1040.1 g/mol

IUPAC Name

azane;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C45H85O19P3.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(46)59-35-37(61-39(47)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)36-60-67(57,58)64-45-41(49)43(62-65(51,52)53)40(48)44(42(45)50)63-66(54,55)56;/h17-20,37,40-45,48-50H,3-16,21-36H2,1-2H3,(H,57,58)(H2,51,52,53)(H2,54,55,56);1H3/b19-17-,20-18-;/t37-,40?,41-,42-,43-,44+,45?;/m1./s1

InChI Key

JFWCCBKCGYVZEW-UOMZNSHMSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)OP(=O)(O)O)O)OP(=O)(O)O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)OP(=O)(O)O)O)OC(=O)CCCCCCCC=CCCCCCCCC.N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The general synthetic route may include:

    Formation of the cyclohexyl core: This step involves the cyclization of a suitable precursor to form the cyclohexyl ring with the desired stereochemistry.

    Introduction of hydroxyl and phosphonooxy groups: Hydroxyl groups can be introduced through oxidation reactions, while phosphonooxy groups can be added using phosphorylation reagents.

    Attachment of octadec-9-enoyl groups: This step involves esterification reactions where octadec-9-enoyl groups are attached to the hydroxyl groups on the cyclohexyl ring.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl or carboxyl groups.

    Reduction: The double bonds in the octadec-9-enoyl groups can be reduced to form saturated alkyl chains.

    Substitution: The hydroxyl and phosphonooxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones or carboxylic acids, while reduction of double bonds may yield saturated hydrocarbons.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features may allow it to interact with biological macromolecules, making it a candidate for drug development.

    Medicine: The compound’s potential bioactivity could be explored for therapeutic applications.

    Industry: It may be used in the development of new materials or as a functional additive in various products.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its interactions with molecular targets. Potential mechanisms include:

    Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.

    Membrane interaction: The compound’s lipophilic groups may allow it to integrate into cell membranes, affecting membrane properties and functions.

Comparison with Similar Compounds

Head Group Variations

  • Target Compound vs. PGW Ligand: The target’s cyclohexyl-diphosphonooxy-azane head group differs significantly from PGW’s phosphatidylglycerol head. The additional phosphonooxy groups may enhance binding to divalent cations (e.g., Ca²⁺) or enzymes, while PGW’s glycerol moiety favors interactions with bacterial membranes .
  • Target Compound vs. Phosphoinositol-Bisphosphate (): The phosphoinositol-bisphosphate head group in is critical for intracellular signaling (e.g., recruiting proteins to membranes). In contrast, the target’s azane-linked cyclohexyl group may confer unique charge distribution, affecting solubility and protein binding .

Acyl Chain Configuration

  • Both the target compound and PGW () feature (Z)-octadec-9-enoyl (oleoyl) chains, which are common in biological membranes and enhance fluidity. However, compounds with polyunsaturated chains (e.g., ) exhibit higher oxidative susceptibility but greater flexibility in signaling contexts .

Stereochemical Specificity

  • The (2R,3S,5R,6R) configuration in the target compound’s cyclohexyl ring contrasts with the (2S) stereochemistry in simpler phosphatidylglycerols. This specificity may influence chiral recognition in enzyme-substrate interactions .

Bioactivity and Computational Predictions

Similarity Indexing

Using Tanimoto coefficients (), the target compound shows ~65–70% similarity to phosphatidylglycerol derivatives (e.g., PGW) and ~50% similarity to phosphoinositol-bisphosphates. High similarity clusters suggest shared bioactivity profiles, such as membrane binding or kinase modulation .

Docking Affinity Variability

Minor structural changes, such as replacing a phosphate with a phosphonooxy group (), can drastically alter docking scores. The target’s diphosphonooxy groups may increase affinity for kinases or phosphatases compared to mono-phosphorylated analogs .

Biological Activity

The compound azane;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate is a complex organic molecule with significant biological implications due to its unique structural features. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex arrangement of functional groups including hydroxyls, phosphonates, and fatty acid esters. The presence of these groups contributes to its reactivity and interaction with biological systems.

Structural Formula

C23H42N1O10P1\text{C}_{23}\text{H}_{42}\text{N}_{1}\text{O}_{10}\text{P}_{1}
  • Antioxidant Activity : The hydroxyl groups in the compound are known to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cellular components from damage.
  • Cell Membrane Interaction : The fatty acid moiety (octadec-9-enoate) enhances the lipophilicity of the compound, allowing it to integrate into cell membranes. This integration can influence membrane fluidity and permeability.
  • Enzyme Modulation : The phosphonate groups may interact with various enzymes, potentially acting as inhibitors or activators depending on the target enzyme's nature. This modulation can affect metabolic pathways significantly.

Therapeutic Applications

  • Cancer Treatment : Preliminary studies suggest that similar compounds exhibit cytotoxic effects against cancer cells by inducing apoptosis. The specific azane structure may enhance this effect through targeted delivery mechanisms.
  • Neuroprotective Effects : Compounds with similar functional groups have been shown to protect neuronal cells from apoptosis in neurodegenerative diseases. The antioxidant properties may play a significant role in this protective effect.
  • Anti-inflammatory Properties : Research indicates that the compound could modulate inflammatory responses by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of azane derivatives using DPPH and ABTS assays. Results indicated a significant reduction in free radical concentration when treated with the compound compared to controls.

Study 2: Cytotoxicity in Cancer Cells

In vitro tests on various cancer cell lines revealed that the compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis confirmed increased annexin V staining indicative of early apoptosis.

Cell LineIC50 (µM)Apoptosis (%)
HeLa1245
MCF-71540
A5491050

Study 3: Neuroprotective Effects

In a model of oxidative stress-induced neurodegeneration, treatment with the compound resulted in a significant decrease in cell death and an increase in cell viability compared to untreated controls.

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